molecular formula C14H17N3 B3484339 N,N-diethyl-6-phenylpyrimidin-4-amine CAS No. 500017-55-0

N,N-diethyl-6-phenylpyrimidin-4-amine

Cat. No.: B3484339
CAS No.: 500017-55-0
M. Wt: 227.30 g/mol
InChI Key: UPMYFVHCENBMCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Diethyl-6-phenylpyrimidin-4-amine is a chemical compound with the molecular formula C14H17N3 . It belongs to the phenylpyrimidine class of heterocyclic amines, a scaffold recognized for its significant potential in medicinal chemistry and drug discovery. While analytical data for this specific compound is limited, research on closely related 6-phenylpyrimidin-4-amine structures provides strong context for its research value. A primary area of interest for this chemical family is neuroscience, particularly as positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine receptor (M1 mAChR) . Targeting this receptor is a promising therapeutic strategy for treating cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia. By modulating the allosteric site of the receptor, compounds based on the 6-phenylpyrimidin core can potentiate the effects of the native neurotransmitter acetylcholine, offering a potential path to greater subtype selectivity and fewer side effects compared to orthosteric agonists . The 6-phenylpyrimidin-4-one scaffold, to which this amine is closely related, has been actively studied to optimize allosteric binding affinity and cooperativity, while aiming to reduce undesirable intrinsic agonism . Furthermore, the pyrImidin-4-amine structure is a privileged motif in anticancer research. Various N-substituted pyrImidin-4-amine derivatives have been synthesized and evaluated as antitumor agents, showing activity against a range of proangiogenic receptor tyrosine kinases (RTKs) such as VEGFR-2, PDGFR-β, and EGFR, and demonstrating potent antiproliferative effects in cellular assays . Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a reference standard in biological screening campaigns. This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N,N-diethyl-6-phenylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3/c1-3-17(4-2)14-10-13(15-11-16-14)12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPMYFVHCENBMCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC=NC(=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500017-55-0
Record name 4-Pyrimidinamine, N,N-diethyl-6-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0500017550
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-DIETHYL-6-PHENYL-4-PYRIMIDINAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3IR077QHA7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-6-phenylpyrimidin-4-amine typically involves the reaction of 6-phenylpyrimidin-4-amine with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve high yield and purity of the product .

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with enhanced efficiency and scalability. The use of continuous flow reactors and automated systems ensures consistent quality and high throughput. Industrial methods also focus on minimizing waste and optimizing resource utilization to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: N,N-diethyl-6-phenylpyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

N,N-diethyl-6-phenylpyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-diethyl-6-phenylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Substituent Variations

Pyrimidine derivatives differ primarily in substituents at positions 2, 4, 5, and 6, which dictate electronic properties, solubility, and biological interactions. Key analogs include:

Compound Name Substituents (Position) Key Features Reference
N,N-Diethyl-6-phenylpyrimidin-4-amine - 6-Ph, 4-NEt₂ High lipophilicity; potential CNS penetration
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine - 2-Ph, 4-NH(2-F-Ph), 5-CH₂NH(4-MeO-Ph), 6-Me Hydrogen-bond donors (NH); antimicrobial activity
N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]methyl}pyrimidin-4-amine - 4-NH(4-MeO-Ph), 5-CH₂NH(4-CF₃-Ph), 6-Me Electron-withdrawing CF₃ group; immunomodulatory effects
6-Chloro-N,N-dimethylpyrimidin-4-amine - 6-Cl, 4-NMe₂ Chlorine enhances electrophilicity; intermediate for further substitutions

Key Observations :

  • Electron-Donating Groups (e.g., methoxy in ) increase solubility and hydrogen-bonding capacity, enhancing interactions with biological targets.
  • Electron-Withdrawing Groups (e.g., CF₃ in , Cl in ) improve stability and reactivity in substitution reactions.
  • Bulky Substituents (e.g., diethylamine in this compound) reduce crystallinity but may improve blood-brain barrier penetration.

Physicochemical Properties

Physical properties vary significantly with substituents:

Compound Melting Point (°C) LogP (Predicted) Solubility Trends Reference
This compound Not reported ~3.5 (high) Low aqueous solubility
6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine 133.5–135.5 ~2.8 Moderate in ethanol/water
Compound 18b (Dipyrimidine amine) 158–160 (dec) ~2.1 Low in polar solvents

Key Observations :

  • Diethylamine substituents increase hydrophobicity (LogP ~3.5), favoring lipid membranes but limiting aqueous solubility.
  • Nitro and chloro groups (e.g., ) reduce melting points compared to hydrogen-bond-rich analogs (e.g., ).

Reaction Efficiency :

  • Steric hindrance from diethylamine may reduce yields compared to smaller amines (e.g., methyl or phenylamines) .
  • Electron-deficient pyrimidines (e.g., 6-nitro or 6-chloro) react faster in SNAr .

Crystallographic and Hydrogen-Bonding Patterns

  • N-(2-Fluorophenyl) derivatives form intramolecular N–H⋯N bonds, stabilizing planar conformations .
  • Diethylamine-substituted compounds: Likely exhibit weak C–H⋯π or van der Waals interactions due to the absence of H-bond donors, reducing crystal stability .

Q & A

Basic: What are the recommended methodologies for synthesizing N,N-diethyl-6-phenylpyrimidin-4-amine?

Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the pyrimidine core. A common approach includes:

  • Nucleophilic substitution : Introducing the diethylamine group via reaction with diethylamine under alkaline conditions.
  • Cross-coupling reactions : Installing the phenyl group at the 6-position using Suzuki-Miyaura coupling (e.g., phenylboronic acid with a halogenated pyrimidine precursor).
  • Purification : Techniques like column chromatography or preparative HPLC ensure high purity, as seen in analogous pyrimidine derivatives .

For reproducibility, reaction conditions (temperature, solvent polarity, and catalyst selection) must be optimized. Structural validation via NMR and mass spectrometry is critical at each step .

Basic: How is the crystal structure of this compound determined?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Data collection : Using a diffractometer (e.g., Mo/Kα radiation, λ = 0.71073 Å) at low temperatures (~100 K) to minimize thermal motion artifacts.
  • Structure solution : Employing direct methods via SHELXS or SHELXD for phase determination .
  • Refinement : SHELXL refines atomic positions, anisotropic displacement parameters, and hydrogen bonds. Bond angles and dihedral angles (e.g., phenyl-pyrimidine torsion) are analyzed to confirm stereochemistry .

Example metrics: Pyrimidine rings in analogous compounds show planarity deviations <0.02 Å, with substituent dihedral angles ranging 12–86° .

Advanced: How can researchers resolve contradictions in crystallographic data for polymorphic forms of this compound?

Answer:
Polymorphism can arise from variations in hydrogen bonding or solvent inclusion. To resolve discrepancies:

  • High-resolution data : Collect data at synchrotron facilities to improve resolution (<0.8 Å), enabling precise electron density mapping.
  • Twinning analysis : Use TWINLAW in SHELXL to deconvolute overlapping reflections in twinned crystals .
  • Comparative studies : Analyze packing motifs (e.g., C–H⋯π interactions) across polymorphs. For example, highlights how weak C–H⋯O bonds stabilize one polymorph over another .

Documentation of non-covalent interactions (e.g., graph set analysis for hydrogen bonds) is essential for reproducibility .

Advanced: What strategies are used to analyze hydrogen-bonding networks in this compound’s supramolecular assemblies?

Answer:
Hydrogen-bonding patterns are dissected using:

  • Graph set analysis : Classify interactions as D (donors), A (acceptors), and S (self-associated). For example, intramolecular N–H⋯N bonds in pyrimidine derivatives form S(6) motifs .
  • Topology mapping : Software like Mercury visualizes 3D networks. In , C–H⋯O bonds create infinite chains along the crystallographic c-axis .
  • Energy calculations : Use DFT (e.g., B3LYP/6-31G*) to quantify interaction strengths. Weak C–H⋯π bonds (~2–4 kcal/mol) often stabilize layered structures .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Answer:

  • Enzyme inhibition : Screen against kinases or acetylcholinesterase using fluorogenic substrates (e.g., IC₅₀ determination via fluorescence quenching).
  • Cellular assays : Assess cytotoxicity (MTT assay) or apoptosis (Annexin V staining) in cancer cell lines.
  • Binding studies : Surface plasmon resonance (SPR) or ITC quantify affinity for target receptors (e.g., EGFR).

Dose-response curves and controls (e.g., staurosporine for apoptosis) are mandatory. Analogous compounds in and show IC₅₀ values in the µM range .

Advanced: How can structure-activity relationships (SAR) guide optimization of this compound for therapeutic use?

Answer:
SAR studies focus on:

  • Substituent effects : Compare analogs with varying phenyl (electron-withdrawing vs. donating) or alkylamine groups. For example, trifluoromethyl groups enhance metabolic stability .
  • Conformational analysis : Use SC-XRD or NMR to correlate dihedral angles (e.g., pyrimidine-phenyl twist) with activity. A 12° torsion in optimizes steric fit in enzyme pockets .
  • ADMET profiling : LogP (chromatographic retention time) and microsomal stability assays prioritize candidates.

Data integration tools like Schrödinger’s QikProp predict pharmacokinetic properties.

Advanced: How do computational methods complement experimental studies in characterizing this compound?

Answer:

  • Docking simulations : AutoDock Vina or Glide predict binding poses in target proteins (e.g., kinase domains).
  • Molecular dynamics (MD) : GROMACS simulations (20–100 ns) assess stability of ligand-receptor complexes.
  • Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bond donors) using MOE.

Cross-validation with experimental data (e.g., SPR KD vs. docking scores) reduces false positives .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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